2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride
CAS No.: 2792-95-2
Cat. No.: VC1586557
Molecular Formula: C17H20N2O
Molecular Weight: 268.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2792-95-2 |
|---|---|
| Molecular Formula | C17H20N2O |
| Molecular Weight | 268.35 g/mol |
| IUPAC Name | 2-(4-aminophenyl)-N-(1-phenylpropan-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H20N2O/c1-13(11-14-5-3-2-4-6-14)19-17(20)12-15-7-9-16(18)10-8-15/h2-10,13H,11-12,18H2,1H3,(H,19,20) |
| Standard InChI Key | GMFDXWRIUBOPIY-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)N |
| Canonical SMILES | CC(CC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)N |
Introduction
Chemical Structure and Properties
2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride features a distinct molecular structure characterized by an aminophenyl group and a phenylethyl group. This arrangement contributes to its unique chemical and biological properties, enabling specific interactions with molecular targets.
Basic Chemical Information
The compound's fundamental chemical data is presented in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 2792-95-2 |
| Molecular Formula | C17H21ClN2O |
| Molecular Weight | 304.8 g/mol |
| IUPAC Name | 2-(4-aminophenyl)-N-(1-phenylpropan-2-yl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C17H20N2O.ClH/c1-13(11-14-5-3-2-4-6-14)19-17(20)12-15-7-9-16(18)10-8-15;/h2-10,13H,11-12,18H2,1H3,(H,19,20);1H |
| Standard InChIKey | WEKJAQJBQSSQPC-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)N.Cl |
The hydrochloride salt form enhances the compound's solubility in biological systems, making it more suitable for research applications involving physiological conditions. The presence of the amino group on the phenyl ring and the specific arrangement of functional groups contribute to its receptor-binding properties and pharmacological effects.
Synthesis Methods
The synthesis of 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride typically involves the reaction of 4-aminophenylacetic acid with 1-methyl-2-phenylethylamine under specific conditions. This process can be optimized using various catalytic conditions and purification techniques to ensure high yield and purity.
Synthetic Routes
One common method for synthesizing this compound involves a multi-step process:
-
Reaction of 4-aminophenylacetic acid with 1-methyl-2-phenylethylamine
-
Formation of an amide bond through condensation
-
Conversion to the hydrochloride salt
-
Purification through crystallization or chromatography
This synthetic approach can be modified based on specific requirements for purity, yield, and scale of production. Advanced purification techniques ensure that the final product meets the required standards for research applications.
Industrial Production
In industrial settings, the production of 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Quality control measures, including advanced analytical techniques, ensure consistent product quality across batches.
Chemical Reactions
2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride undergoes various chemical reactions that are relevant to its research applications and pharmacological effects.
Types of Reactions
The compound can participate in several types of chemical reactions:
-
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide
-
Reduction: Reactions with reducing agents such as sodium borohydride or lithium aluminum hydride
-
Substitution: Replacement of functional groups using halogens or alkylating agents
These reactions can produce derivatives with modified properties, potentially enhancing specific aspects of the compound's pharmacological profile or enabling its use in new research contexts.
Reaction Conditions
The conditions under which these reactions occur significantly influence the products formed:
-
Oxidation: Typically requires acidic or basic conditions
-
Reduction: Often conducted under anhydrous conditions
-
Substitution: May involve solvents like dichloromethane or ethanol
Understanding these reaction conditions is essential for researchers working with this compound, particularly those developing modified derivatives or studying its metabolic pathways.
Pharmacological Activity
2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride displays significant pharmacological activity, primarily through its interaction with specific receptor systems.
Receptor Interactions
The compound interacts with several receptor systems:
-
Cholinergic Receptors: Interacts with receptors activated by the neurotransmitter acetylcholine, potentially affecting neurotransmission processes
-
β-Adrenergic Receptors: Demonstrates inhibitory effects on these receptors, suggesting potential applications in conditions related to adrenergic activity
These receptor interactions form the basis for the compound's pharmacological effects and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride involves:
-
Receptor Binding: Altering receptor conformation and activity
-
Enzyme Interaction: Modulating the function of specific enzymes involved in metabolic pathways
The compound's unique structure allows for selective engagement with biological targets, leading to specific physiological effects that may be valuable in research and potential therapeutic contexts.
Detection and Analysis
Advanced analytical techniques are essential for detecting and analyzing 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride in research and diagnostic settings.
Analytical Methods
Several analytical methods are used for the detection and quantification of this compound:
-
Gas Chromatography/Mass Spectrometry (GC/MS): Provides high sensitivity and specificity for compound identification and quantification
-
Liquid Chromatography/Mass Spectrometry (LC/MS): Offers advantages for analyzing polar compounds with high molecular weights
-
Nuclear Magnetic Resonance Spectroscopy (NMR): Provides detailed structural information about the compound
These methods are crucial for both qualitative and quantitative analysis in research, quality control, and diagnostic applications.
Research Applications
2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride has diverse applications in scientific research across multiple disciplines.
Chemistry Applications
In chemistry, the compound serves as:
-
A building block for synthesizing more complex molecules
-
A model for studying reaction mechanisms
-
A reference compound for developing new synthetic methodologies
These applications contribute to advancing chemical knowledge and developing new synthetic approaches.
Biological and Medical Research
In biological and medical research, the compound is used for:
-
Studying cholinergic and adrenergic receptor systems
-
Investigating neurotransmission processes
-
Exploring potential therapeutic approaches for conditions related to these receptor systems
Its biodegradability and specific receptor interactions make it particularly valuable for these research applications.
Comparison with Similar Compounds
Comparing 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride with similar compounds provides insights into its unique properties and potential advantages.
Structural Analogues
Several compounds share structural similarities with 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride, including:
-
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
-
2-(4-chlorophenoxy)-N-methyl-N-(1-methyl-2-phenylethyl)acetamide
These compounds differ in specific functional groups or structural elements, resulting in distinct pharmacological profiles.
Pharmacological Comparisons
The pharmacological properties of 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride can be compared with similar compounds:
| Compound | Receptor Interactions | Key Differences |
|---|---|---|
| 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride | Cholinergic and β-adrenergic | Aminophenyl group, biodegradable |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Unknown | Contains piperazine moiety |
| Phenylacetamide derivatives (general) | Varies based on specific structure | Different substitution patterns |
These comparisons highlight the unique combination of structural features and pharmacological properties that distinguish 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride from related compounds.
| Quantity | Approximate Price Range (EUR) |
|---|---|
| 250mg | Not publicly listed |
| 1g | 838.00 |
| 5g | 2,234.00 |
These figures from one supplier indicate the relatively specialized nature of this research compound, with pricing reflecting its synthesis complexity and specialized applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume